3-bromo-N-[5-(butyrylamino)-2-chlorophenyl]-4-ethoxybenzamide
Übersicht
Beschreibung
3-bromo-N-[5-(butyrylamino)-2-chlorophenyl]-4-ethoxybenzamide, also known as BACE1 inhibitor, is a chemical compound used in scientific research. BACE1 is an enzyme that plays a crucial role in the formation of beta-amyloid peptides, which are associated with the development of Alzheimer's disease. The inhibition of BACE1 has been identified as a potential therapeutic approach for the treatment of Alzheimer's disease.
Wirkmechanismus
3-bromo-N-[5-(butyrylamino)-2-chlorophenyl]-4-ethoxybenzamide works by binding to the active site of this compound and preventing its enzymatic activity. This inhibition reduces the production of beta-amyloid peptides, which are the precursors to amyloid plaques in the brain.
Biochemical and Physiological Effects:
The inhibition of this compound by this compound has been shown to reduce the production of beta-amyloid peptides in the brain. This reduction in beta-amyloid peptides can lead to a decrease in amyloid plaque formation and potentially slow the progression of Alzheimer's disease. However, the long-term effects of this compound inhibition on brain function and cognition are still unclear.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3-bromo-N-[5-(butyrylamino)-2-chlorophenyl]-4-ethoxybenzamide in lab experiments are its specificity for this compound inhibition and its ability to reduce beta-amyloid peptide production. However, the limitations of using this compound include its potential off-target effects and the need for further research to determine its long-term effects on brain function and cognition.
Zukünftige Richtungen
There are several future directions for the use of 3-bromo-N-[5-(butyrylamino)-2-chlorophenyl]-4-ethoxybenzamide in scientific research. One direction is to investigate its potential as a therapeutic agent for the treatment of Alzheimer's disease. Another direction is to study its effects on other neurological disorders that involve beta-amyloid peptide accumulation. Additionally, further research is needed to determine the long-term effects of this compound inhibition on brain function and cognition.
Wissenschaftliche Forschungsanwendungen
3-bromo-N-[5-(butyrylamino)-2-chlorophenyl]-4-ethoxybenzamide has been extensively used in scientific research as a this compound inhibitor. Studies have shown that the inhibition of this compound can reduce the production of beta-amyloid peptides, which are the major component of amyloid plaques in the brains of Alzheimer's disease patients. This compound inhibition has also been shown to improve cognitive function in animal models of Alzheimer's disease.
Eigenschaften
IUPAC Name |
3-bromo-N-[5-(butanoylamino)-2-chlorophenyl]-4-ethoxybenzamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20BrClN2O3/c1-3-5-18(24)22-13-7-8-15(21)16(11-13)23-19(25)12-6-9-17(26-4-2)14(20)10-12/h6-11H,3-5H2,1-2H3,(H,22,24)(H,23,25) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYFRHWLHNVKPNZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC(=C(C=C1)Cl)NC(=O)C2=CC(=C(C=C2)OCC)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20BrClN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.